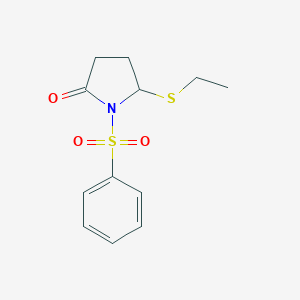
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine
Vue d'ensemble
Description
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, also known as BSOEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrrolidine family and is characterized by its unique chemical structure, which comprises a sulfonyl group, a pyrrolidine ring, and an ethylthio group.
Mécanisme D'action
The mechanism of action of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). It has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is its potential toxicity, which requires careful consideration when using it in in vivo studies.
Orientations Futures
There are several future directions for the research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action in more detail to better understand its effects on oxidative stress and inflammation.
3. Developing new synthetic methods to improve the yield and purity of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine.
4. Investigating its potential as a food preservative due to its antioxidant properties.
5. Studying its potential as a cosmetic ingredient due to its anti-inflammatory and antioxidant properties.
In conclusion, 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, its potential toxicity requires careful consideration when using it in in vivo studies. There are several future directions for research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including investigating its potential as a therapeutic agent, studying its mechanism of action in more detail, and developing new synthetic methods.
Applications De Recherche Scientifique
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is in the field of medicinal chemistry, where it has been found to exhibit potent antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
120257-91-2 |
|---|---|
Nom du produit |
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine |
Formule moléculaire |
C12H15NO3S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-ethylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S2/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clé InChI |
WVGGNULLTIRBIL-UHFFFAOYSA-N |
SMILES |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Synonymes |
5-(Ethylthio)-1-(phenylsulfonyl)-2-pyrrolidinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
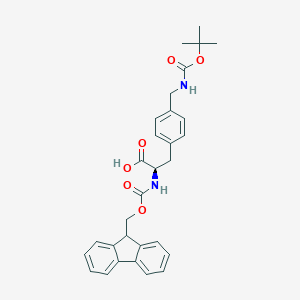
![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
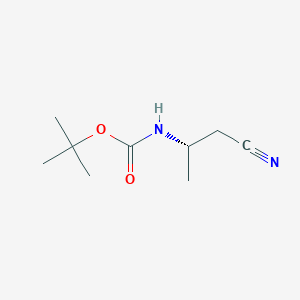
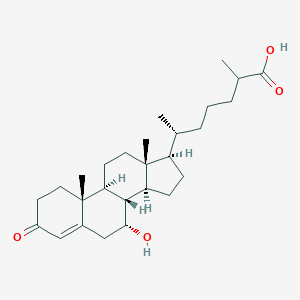
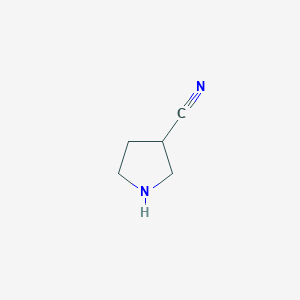
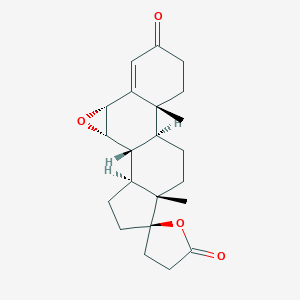
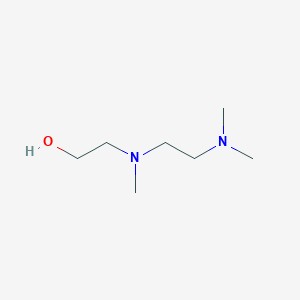
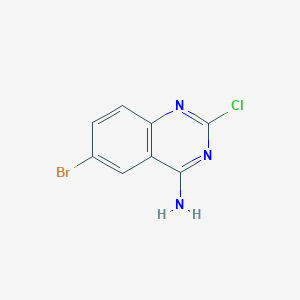
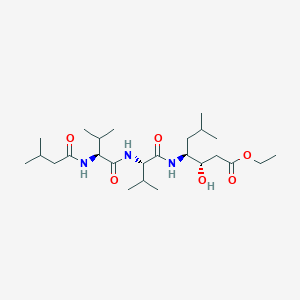
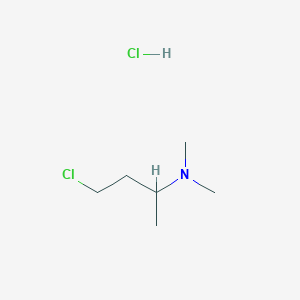
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
